molecular formula C22H24BrN3O2 B13775586 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- CAS No. 84770-73-0

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-

Cat. No.: B13775586
CAS No.: 84770-73-0
M. Wt: 442.3 g/mol
InChI Key: VDFJNFQKSPLEPE-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a bromophenyl group and a piperidinopropionyl moiety, which may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Attachment of the Piperidinopropionyl Moiety: The piperidinopropionyl group can be attached through amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or halogenating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Bromophenyl Compounds: Compounds with bromophenyl groups but different core structures.

    Piperidinopropionyl Compounds: Compounds with piperidinopropionyl groups but different core structures.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

84770-73-0

Molecular Formula

C22H24BrN3O2

Molecular Weight

442.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one

InChI

InChI=1S/C22H24BrN3O2/c23-17-8-10-18(11-9-17)25-16-26(20-7-3-2-6-19(20)22(25)28)21(27)12-15-24-13-4-1-5-14-24/h2-3,6-11H,1,4-5,12-16H2

InChI Key

VDFJNFQKSPLEPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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